N-(2-methoxyethyl)-1-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide
Description
Overview of Cyclopentanecarboxamide Derivatives in Scientific Literature
Cyclopentanecarboxamide derivatives represent a critical class of bioactive molecules characterized by a five-membered carbocyclic ring fused to a carboxamide functional group. The cyclopentane ring confers conformational rigidity, enhancing binding affinity to biological targets while maintaining metabolic stability. For instance, oxazolidinone-hydroxamate derivatives with cyclopentanecarboxamide cores demonstrate potent 5-lipoxygenase (5-LO) inhibition, with half-maximal inhibitory concentration (IC50) values below 1 µM in cell-based assays. Structural modifications, such as alkyl chain elongation or heterocyclic substitutions, significantly influence activity profiles. For example, hexyl and heptyl chains in PH-249 and PH-251 optimize hydrophobic interactions with 5-LO, achieving IC50 values comparable to zileuton. These findings underscore the versatility of cyclopentanecarboxamides in modulating enzyme activity and inflammatory pathways.
Historical Development of Thiophene-Substituted Carboxamides
The integration of thiophene rings into carboxamide frameworks marks a pivotal shift in anticancer drug design. Early efforts focused on combretastatin A-4 (CA-4), a natural tubulin-binding agent with limited solubility and stability. To address these limitations, researchers replaced CA-4’s ethylene linker with thiophene rings, yielding derivatives like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide , which exhibited IC50 values of 2.77 µg/mL against Hep3B glioblastoma cells. Thiophene’s aromaticity enables π-cation interactions with lysine residues in tubulin, as demonstrated in docking simulations. Subsequent studies optimized substitution patterns, revealing that para-fluorophenyl and ortho-chloro groups enhance cytotoxic activity by 40% compared to unsubstituted analogs. These innovations laid the groundwork for advanced derivatives like the target compound, which incorporates dual thiophene substituents for multipoint target engagement.
Research Significance of N-(2-Methoxyethyl)-1-(Thiophen-2-yl)-N-(Thiophen-3-ylmethyl)Cyclopentanecarboxamide
The target compound’s structural complexity offers three distinct pharmacological advantages:
- Dual Thiophene Moieties : The thiophen-2-yl and thiophen-3-ylmethyl groups enable simultaneous interactions with hydrophobic pockets and cationic residues in target proteins, mimicking the binding mode of CA-4 derivatives.
- Methoxyethyl Side Chain : The N-(2-methoxyethyl) group enhances aqueous solubility, addressing a common limitation of hydrophobic anticancer agents.
- Cyclopentanecarboxamide Core : The rigid cyclopentane ring restricts rotational freedom, stabilizing the bioactive conformation and improving target selectivity.
These features position the compound as a promising candidate for oncology and inflammation research, bridging gaps in potency and drug-like properties observed in earlier analogs.
Current Research Landscape and Applications
Recent studies prioritize thiophene-carboxamide hybrids for their dual inhibition of tubulin polymerization and kinase signaling. For example, N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide inhibits Hep3B proliferation at 7.66 µg/mL, with transcriptomic analyses revealing downregulation of MAPK and PI3K-Akt pathways. The target compound’s methoxyethyl group may further modulate these pathways by enhancing membrane permeability. Concurrently, cyclopentanecarboxamides are explored for anti-inflammatory applications, as seen in PH-251 , which suppresses leukotriene biosynthesis in mast cells (IC50 = 0.2 µM). This dual therapeutic potential underscores the compound’s relevance in multifactorial disease models.
Theoretical Foundations for Thiophene-Substituted Cyclopentanecarboxamides
Theoretical models elucidate the compound’s mechanism through three key interactions:
- Hydrophobic Effects : The cyclopentane ring and thiophene groups partition into lipid-rich regions of target proteins, displacing water molecules and stabilizing binding.
- Hydrogen Bonding : The carboxamide’s carbonyl oxygen acts as a hydrogen bond acceptor, while the methoxyethyl group donates electrons to adjacent residues.
- π-Stacking and Cation-π Interactions : Thiophene’s electron-rich aromatic system engages with cationic lysine or arginine residues, as observed in tubulin-binding assays.
Computational docking studies predict that the thiophen-3-ylmethyl group occupies a subsite adjacent to β-tubulin’s T7 loop, inducing conformational changes that disrupt microtubule dynamics.
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-thiophen-2-yl-N-(thiophen-3-ylmethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-21-10-9-19(13-15-6-12-22-14-15)17(20)18(7-2-3-8-18)16-5-4-11-23-16/h4-6,11-12,14H,2-3,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGBVJAMMCPZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-1-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is a complex organic compound notable for its unique structural features, including a cyclopentane ring and thiophene substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Structural Characteristics
This compound can be classified as an amide, specifically featuring a cyclopentanecarboxamide backbone. The presence of both thiophene rings and a methoxyethyl group enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N O2S2 |
| Molecular Weight | 349.5 g/mol |
| CAS Number | 1219913-22-0 |
| LogP (Partition Coefficient) | 3.5 |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its potential pharmacological effects:
Anticancer Activity
Research indicates that compounds with similar thiophene structures exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies focusing on structurally related compounds suggest that this compound may also possess similar anticancer effects.
Antimicrobial Properties
The presence of thiophene moieties in organic compounds is often linked to antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains, potentially making it a candidate for developing new antimicrobial agents.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets within cells, modulating their activity and leading to observable biological effects.
Case Studies and Research Findings
- Anticancer Efficacy : A study on similar thiophene derivatives demonstrated a dose-dependent inhibition of tumor growth in vitro and in vivo models, suggesting that this compound may exhibit comparable effects.
- Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria showed promising results for compounds with similar structures, indicating potential efficacy for this compound against infectious agents.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-methoxyethyl)-1-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide exhibit significant anticancer properties. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the thiophene moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, as thiophene derivatives are known for their efficacy against a range of pathogens. Studies have shown that similar compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making them candidates for developing new antimicrobial agents.
Neuropharmacology
Preliminary studies suggest that this compound may have neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases.
Case Studies
Several studies have explored the applications of thiophene-containing compounds:
- Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry demonstrated that a related thiophene derivative inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of thiophene-based compounds against resistant strains of bacteria, showcasing their potential as new antibiotics .
- Neuroprotective Effects : An investigation into neuroprotective agents found that certain thiophene derivatives reduced neuroinflammation and neuronal death in animal models of Alzheimer's disease .
Comparison with Similar Compounds
Cyclopentyl Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide)
Structural Differences :
- Cyclopentyl fentanyl replaces the thiophene groups with phenyl and phenylethyl-piperidinyl moieties.
- Lacks the methoxyethyl substituent.
Pharmacological Profile :
Key Contrasts :
SARS-CoV-2 PLpro Inhibitors (e.g., Compound 32 from )
Structural Similarities :
- Both compounds share a cyclopentanecarboxamide group and thiophene moieties.
Functional Differences :
N-(2-Nitrophenyl)thiophene-2-carboxamide
Structural Parallels :
- Both feature thiophene-carboxamide linkages.
Divergences :
Methoxyethyl-Containing Analogs (e.g., Goxalapladib from )
Shared Features :
Functional Context :
- Goxalapladib’s 1,8-naphthyridine core targets atherosclerosis, highlighting how scaffold variations dictate biological activity despite shared substituents .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Analysis Tools
Pharmacological Hypotheses
- While cyclopentyl fentanyl’s opioid activity is well-documented, the target compound’s thiophene rings may shift receptor selectivity or introduce off-target effects (e.g., ion channel modulation).
- The methoxyethyl group could reduce metabolic degradation, extending half-life compared to non-polar analogs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
A two-step approach is commonly employed: (1) Activation of the cyclopentanecarboxylic acid derivative to its acyl chloride using thionyl chloride or oxalyl chloride, followed by (2) coupling with the substituted amine (e.g., N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine) under reflux in anhydrous acetonitrile or dichloromethane. Optimize solvent polarity and temperature to enhance yield. For example, refluxing at 80°C for 1–2 hours with equimolar reagents may reduce side products . Purification via recrystallization (e.g., ethanol-dioxane mixtures) or column chromatography is critical .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent connectivity and stereochemistry.
- IR spectroscopy to validate carbonyl (C=O, ~1650–1700 cm⁻¹) and thiophene ring vibrations.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- Elemental analysis to verify purity (>95%). Discrepancies in data (e.g., unexpected splitting in NMR) should be addressed by repeating experiments, checking solvent artifacts, or using alternative techniques like 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what are common pitfalls?
Single-crystal X-ray diffraction can elucidate dihedral angles between thiophene rings and the cyclopentane backbone, which influence steric and electronic properties. For example, dihedral angles <15° suggest planar stacking conducive to π-π interactions. Pitfalls include misinterpreting weak non-classical hydrogen bonds (e.g., C–H⋯O/S) or overlooking disorder in flexible substituents like the methoxyethyl group. Refinement protocols should prioritize anisotropic displacement parameters and hydrogen atom placement via Fourier difference maps .
Q. What strategies effectively analyze supramolecular interactions, and how do they affect physicochemical properties?
Hirshfeld surface analysis quantifies intermolecular contacts (e.g., S⋯H, O⋯H), while graph-set analysis identifies motif patterns (e.g., R₂²(8) rings). Weak C–H⋯S interactions in crystal packing can enhance thermal stability but reduce solubility. Computational tools (CrystalExplorer, Mercury) visualize these interactions, guiding co-crystal design for improved bioavailability .
Q. How can bioactivity assays be designed to evaluate antibacterial/antifungal potential?
Structural analogs (e.g., N-aryl thiophene carboxamides) exhibit activity via membrane disruption or enzyme inhibition. Design minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Candida albicans, using broth microdilution methods. Compare results with control compounds (e.g., fluconazole) and correlate bioactivity with electronic parameters (Hammett σ values) of substituents .
Q. Which computational approaches predict reactivity and stability under experimental conditions?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects (e.g., acetonitrile vs. DMSO) on conformational stability. QSPR models relate logP values to solubility trends, aiding solvent selection for reactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
